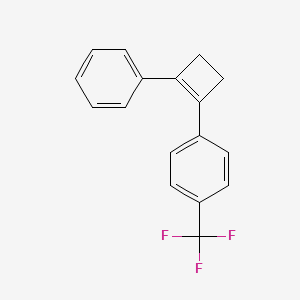![molecular formula C20H23NO B12603369 Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-60-3](/img/structure/B12603369.png)
Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl-: is a complex organic compound characterized by a spiro linkage between a pyrrolidine ring and a xanthene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- typically involves multi-component reactions. One common method is the condensation reaction between a pyrrolidine derivative and a xanthene precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Medicine
In medicine, Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Wirkmechanismus
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl-
- Spiro[fluorene-9,9’-xanthene]
- Spiro[acridine-9,9’-xanthene]
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spiro linkage and the combination of pyrrolidine and xanthene moieties. This structural feature imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
648928-60-3 |
|---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-butylspiro[pyrrolidine-3,9'-xanthene] |
InChI |
InChI=1S/C20H23NO/c1-2-3-13-21-14-12-20(15-21)16-8-4-6-10-18(16)22-19-11-7-5-9-17(19)20/h4-11H,2-3,12-15H2,1H3 |
InChI-Schlüssel |
DIVCUYNSBNWJSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)

![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)





